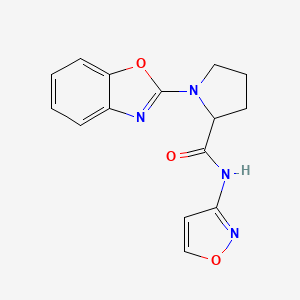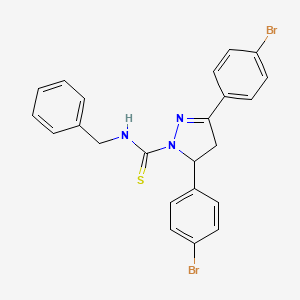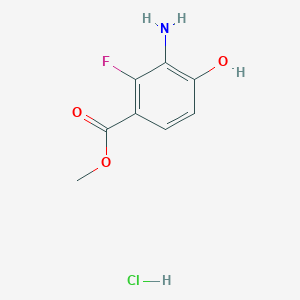![molecular formula C19H23ClN2O5 B2518827 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396806-58-8](/img/structure/B2518827.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H23ClN2O5 and its molecular weight is 394.85. The purity is usually 95%.
BenchChem offers high-quality (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A significant area of scientific research involving (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride is in the synthesis of novel compounds with antimicrobial properties. For instance, Patel et al. (2011) synthesized derivatives with variable and modest antimicrobial activity against bacteria and fungi. Their study highlights the potential of such compounds in developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).
Corrosion Inhibition
Another research avenue explores the corrosion inhibition properties of related compounds on mild steel in acidic mediums. Singaravelu et al. (2022) investigated the effectiveness of similar organic inhibitors, noting significant efficiency in preventing corrosion, which implies potential applications in industrial settings to protect metal surfaces (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Synthesis and Copolymerization
Research by Wang et al. (2012) on fully bio-based benzoxazines, incorporating elements similar to the compound , suggests applications in developing sustainable polymers. The study indicates that such compounds can enhance the thermal properties and cross-linking density of copolymerized resins, making them suitable for advanced material applications (Wang, Sun, Liu, Sudo, & Endo, 2012).
Pharmacological Evaluation
The compound's derivatives have also been evaluated for potential pharmacological activities. Kumar et al. (2017) synthesized a novel series of derivatives and investigated their antidepressant and antianxiety activities. The findings suggest that these compounds could contribute to developing new therapeutic agents for mental health disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Antineoplastic Agent Development
Chang et al. (1999) explored the biological activity of compounds with a similar structural pattern, finding inhibitory activities in cytotoxic test systems. This research points to the potential of such compounds in developing new antineoplastic agents, offering hope for cancer treatment advancements (Chang, Chou, Savaraj, Liu, Yu, & Cheng, 1999).
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5.ClH/c22-14(15-6-3-11-24-15)12-20-7-9-21(10-8-20)19(23)18-13-25-16-4-1-2-5-17(16)26-18;/h1-6,11,14,18,22H,7-10,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFWUYIFXFZTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3COC4=CC=CC=C4O3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518746.png)



![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2518752.png)


![7-Diethylamino-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one](/img/structure/B2518756.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2518759.png)
![ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2518760.png)

![N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2518766.png)
